2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-6-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide.
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. It is a key reagent in the development of new pharmaceuticals, allowing for the efficient construction of complex molecular architectures. Additionally, it is used in the synthesis of advanced materials, such as organic semiconductors and polymers, which have applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond. The presence of the fluorine atom enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds:
- 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: Compared to similar compounds, 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced reactivity due to the electron-withdrawing effect of the fluorine atom. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
CAS No. |
2098215-62-2 |
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Molecular Formula |
C15H22BFO2 |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
2-(2-fluoro-6-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO2/c1-10(2)11-8-7-9-12(17)13(11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
InChI Key |
ZICJWGDNCRIRQP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(C)C |
Purity |
95 |
Origin of Product |
United States |
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